Plicamycin

描述

Mithramycin is a carbohydrate-containing antibiotic, an anthracycline antibiotic, an aureolic acid and a secondary alpha-hydroxy ketone. It has a role as an antineoplastic agent, an EC 2.7.7.6 (RNA polymerase) inhibitor and a metabolite.

This compound is an antineoplastic antibiotic produced by Streptomyces plicatus. It has been used in the treatment of testicular cancer, Paget's disease of bone, and, rarely, the management of hypercalcemia. The manufacturer discontinued this compound in 2000.

This compound, which was formerly known as mithramycin, is an antibiotic that is used as an anticancer agent in the therapy of testicular and germ cell cancers. This compound causes acute hepatic injury that arises within days of starting therapy, but is usually transient and asymptomatic and rarely leads to jaundice. This compound has not been approved for use as cancer chemotherapy in the United States, but continues to be used on an investigational basis.

This compound has been reported in Streptomyces argillaceus, Streptomyces, and other organisms with data available.

This compound is an antibiotic isolated from the bacterium Streptomyces plicatus with antineoplastic activity. This compound, also known as mithramycin, binds to the minor groove of DNA at GC-rich sites, resulting in inhibition of RNA synthesis; this agent also inhibits mRNA expression, resulting in a reduction in protein synthesis. In addition, this compound may inhibit bone resorption by down regulating transcription of c-src, an oncogene involved in bone metabolism and resorption. (NCI04)

A tricyclic pentaglycosidic antibiotic from Streptomyces strains that inhibits RNA and protein synthesis by adhering to DNA. It is used as a fluorescent dye and as an antineoplastic agent, especially in bone and testicular tumors. This compound is also used to reduce hypercalcemia, especially that due to malignancies.

属性

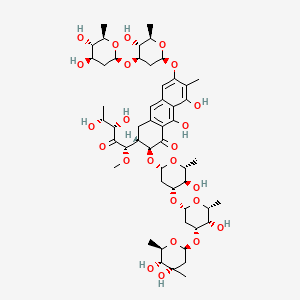

IUPAC Name |

(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCUWKMKBJTWLW-BKHRDMLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1085.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Plicamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene., 1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE |

Source

|

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW, CRYSTALLINE POWDER SHOWING BIREFRINGENCE | |

CAS No. |

18378-89-7, 97666-60-9 |

Source

|

| Record name | Mithramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18378-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plicamycin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018378897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mithramycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097666609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plicamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1S)-5-Deoxy-1-C-[(2S,3S)-7-[[2,6-dideoxy-3-O-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-b-D-arabino-hexopyranosyl]oxy]-3-[(O-2,6-dideoxy-3-C-methyl-b-D-ribo-hexopyranosyl-(1.fwdarw.3)-O-2,6-dideoxy-b-D-lyxo-hexopyranosyl-(1.fwdarw.3)-2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-1-O-methyl-D-threo-2-pentulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Plicamycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ123W41V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Plicamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-183 °C |

Source

|

| Record name | Plicamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Plicamycin from Streptomyces plicatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plicamycin, also known as mithramycin, is a potent antineoplastic antibiotic belonging to the aureolic acid family of polyketides. Produced by the soil bacterium Streptomyces plicatus, it exerts its therapeutic effects by binding to GC-rich regions of DNA, thereby inhibiting RNA synthesis and interfering with the function of transcription factors, most notably Specificity Protein 1 (Sp1). This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the submerged fermentation of Streptomyces plicatus, extraction and purification protocols, and methods for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and drug development.

Introduction

This compound is a well-established chemotherapeutic agent that has been used in the treatment of various cancers, including testicular cancer.[1][2] Its discovery from Streptomyces plicatus marked a significant advancement in the field of oncology.[2] The unique mechanism of action, involving the inhibition of the Sp1 transcription factor, has made it a subject of ongoing research for its potential in treating a range of diseases where Sp1-mediated gene expression is dysregulated.[3][4][5] This guide will provide a detailed technical overview of the key steps involved in obtaining pure this compound from its natural source.

Fermentation of Streptomyces plicatus

The production of this compound is achieved through submerged fermentation of Streptomyces plicatus. Optimization of fermentation conditions and medium composition is critical for maximizing the yield of the desired metabolite.[6][7][8]

Inoculum Development

A two-stage inoculum development process is typically employed to ensure a healthy and actively growing culture for inoculation of the production fermenter.

Experimental Protocol: Inoculum Development

-

Spore Suspension Preparation: Aseptically scrape spores of Streptomyces plicatus from a mature agar slant (e.g., ISP-2 medium) into a sterile solution of 0.9% saline containing a wetting agent (e.g., 0.01% Tween 80).

-

Seed Culture (Stage 1): Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of seed medium with the spore suspension. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Production Inoculum (Stage 2): Transfer a portion (e.g., 5-10% v/v) of the seed culture to a larger flask containing the same seed medium and incubate under the same conditions for another 24-48 hours.

Production Fermentation

The production of this compound occurs in a larger-scale fermenter under controlled conditions.

Experimental Protocol: Submerged Fermentation

-

Fermenter Preparation: Sterilize a fermenter containing the production medium.

-

Inoculation: Inoculate the sterile production medium with 5-10% (v/v) of the production inoculum.

-

Fermentation Parameters: Maintain the following parameters during fermentation:

-

Temperature: 28-30°C

-

pH: Maintain between 6.5 and 7.5. The pH can be controlled using automated additions of acid or base.

-

Agitation: 200-400 rpm, depending on the fermenter geometry, to ensure adequate mixing and oxygen transfer.

-

Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute).

-

-

Fermentation Duration: The fermentation is typically carried out for 7 to 10 days. The production of this compound is often associated with the stationary phase of growth.

-

Monitoring: Monitor the fermentation by periodically measuring pH, dissolved oxygen, substrate consumption, and this compound concentration.

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 20 | 40 |

| Soy Peptone | 10 | - |

| Soybean Meal | - | 15 |

| Yeast Extract | 5 | 5 |

| Corn Starch | - | 20 |

| CaCO₃ | 2 | 2 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| Trace Salt Solution | 1 mL | 1 mL |

Trace Salt Solution (g/L): FeSO₄·7H₂O (0.1), MnCl₂·4H₂O (0.1), ZnSO₄·7H₂O (0.1)

Note: The optimal concentrations of medium components and fermentation parameters may vary and should be determined empirically for a specific strain and fermenter setup.[9]

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity.

Workflow for this compound Isolation

References

- 1. banglajol.info [banglajol.info]

- 2. Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species [mdpi.com]

- 3. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sp-1 and c-Myc Mediate Lysophosphatidic Acid – Induced Expression of Vascular Endothelial Growth Factor in Ovarian Cancer Cells via a Hypoxia-Inducible Factor-1 – Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Plicamycin (Mithramycin) on DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic that exerts its biological effects primarily through a unique interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on DNA, detailing its binding characteristics, the molecular consequences of this interaction, and the experimental methodologies used to elucidate these mechanisms. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed understanding of this important therapeutic agent.

Introduction

This compound is an aureolic acid antibiotic produced by Streptomyces plicatus. It has been used clinically in the treatment of various cancers, particularly testicular cancer, and for the management of hypercalcemia.[1] Its primary cellular target is DNA, where it binds non-covalently, leading to the inhibition of essential cellular processes, most notably transcription.[2] Understanding the precise mechanism of this compound's interaction with DNA is crucial for the development of new analogs with improved therapeutic indices.

DNA Binding Mechanism

This compound's interaction with DNA is a highly specific and multi-component process that distinguishes it from simple intercalators or other groove binders. The core features of this mechanism are detailed below.

Minor Groove Binding and Sequence Selectivity

This compound is a non-intercalating agent that binds to the minor groove of the DNA double helix.[3] It exhibits a strong preference for GC-rich sequences, with a minimal recognition site generally considered to be a CpG step.[2][4] The binding affinity is significantly higher for DNA with a high percentage of G+C content.[5]

Dimerization and Divalent Cation Requirement

A critical feature of this compound's DNA binding is its requirement for a divalent cation, most commonly Mg²⁺.[5][6] In the presence of Mg²⁺, two this compound molecules form a dimer. This dimeric complex is the active form that binds to the DNA minor groove.[5][6] The divalent cation is believed to coordinate with the oxygen atoms of the chromophore and the sugar residues of the two this compound molecules, stabilizing the dimer and presenting the correct conformation for DNA recognition.

Molecular Interactions

The this compound dimer orients itself in the minor groove, with its sugar residues making key contacts with the DNA backbone and the floor of the groove. Hydrogen bonds and van der Waals interactions play a significant role in the stability of the this compound-DNA complex.[5]

Thermodynamics of Binding

The binding of this compound to DNA is an entropically driven process.[5][7] This suggests that the displacement of water molecules from the minor groove upon drug binding is a major thermodynamic driving force. While direct hydrogen bonding and van der Waals contacts contribute to the binding enthalpy, the overall process is favored by the increase in entropy.[5]

Quantitative Data on this compound-DNA Interaction

The following tables summarize the quantitative data available for the binding of this compound and its analogues to DNA.

Table 1: DNA Binding Affinity of this compound and Analogues

| Compound | DNA Source/Sequence | Method | Binding Constant (Kobs / Kd) | Reference |

| This compound (MTA) | Salmon Testes DNA (42% G+C) | UV Melting | 1.2 (±0.3) x 10⁵ M⁻¹ | [5] |

| Mithramycin SK (MSK) | Salmon Testes DNA (42% G+C) | UV Melting | 2.9 (±1.0) x 10⁴ M⁻¹ | [5] |

| This compound (MTA) | Micrococcus lysodeikticus DNA (72% G+C) | Competition Dialysis | Tighter binding than to Salmon Testes DNA | [5] |

| Mithramycin SK (MSK) | Micrococcus lysodeikticus DNA (72% G+C) | Competition Dialysis | Tighter binding than to Salmon Testes DNA | [5] |

| This compound (MTM) | GC-rich DNA | Fluorescence Titration | 19 µM | [4] |

| Mithramycin SDK (SDK) | GC-rich DNA | Fluorescence Titration | 20 µM | [4] |

| Mithramycin SK (SK) | GC-rich DNA | Fluorescence Titration | 40 µM | [4] |

Table 2: Thermodynamic Parameters of this compound-DNA Binding at 25°C

| Compound | DNA Source | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Method | Reference |

| This compound (MTA) | Salmon Testes DNA | -6.62 | +2.62 | +9.24 | ITC | [7] |

| This compound (MTA) | Salmon Testes DNA | -6.9 | +1.6 | +8.5 | DSC | [7] |

| Mithramycin SK (MSK) | Salmon Testes DNA | -6.1 | +2.2 | +8.3 | DSC | [7] |

Table 3: Inhibitory Concentrations (IC₅₀) of this compound Analogues

| Compound | Cell Line | Effect | IC₅₀ | Reference |

| EC-8042 | Sarcoma Initiating Cells | Antiproliferative | Sub-micromolar | [8] |

| This compound (MTA) | Ovarian Cancer Cells | Inhibition of Sp1-reporter | ~100 nM | [4] |

| Mithramycin SDK (SDK) | Ovarian Cancer Cells | Inhibition of Sp1-reporter | ~25-50 nM | [4] |

Consequences of this compound-DNA Binding

The binding of this compound to the minor groove of GC-rich DNA has profound effects on cellular processes, primarily through the inhibition of transcription.

Inhibition of Transcription Factor Binding

This compound's primary mechanism of transcriptional inhibition is through the displacement of transcription factors that bind to GC-rich promoter regions. The best-characterized example is the transcription factor Sp1.[9][10] By occupying the GC-box binding sites, this compound physically blocks the access of Sp1 and other related transcription factors to the DNA, thereby preventing the initiation of transcription of their target genes.[10]

Downregulation of Gene Expression

The inhibition of Sp1 and other transcription factors leads to the downregulation of a host of genes involved in various cellular processes critical for cancer cell proliferation and survival. Key target genes include:

-

c-myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation.[11][12]

-

VEGF (Vascular Endothelial Growth Factor): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[13]

-

Genes involved in apoptosis and cell cycle control: this compound can induce apoptosis and cause cell cycle arrest by downregulating anti-apoptotic genes and genes that promote cell cycle progression.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of action of this compound.

DNase I Footprinting

This technique is used to identify the specific DNA sequence where a ligand like this compound binds.

Protocol:

-

Probe Preparation: A DNA fragment containing the putative binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer containing Mg²⁺. A control reaction without this compound is also prepared.

-

DNase I Digestion: A low concentration of DNase I is added to each reaction to randomly cleave the DNA backbone. The regions where this compound is bound are protected from DNase I digestion.

-

Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.

-

Gel Electrophoresis and Autoradiography/Imaging: The DNA fragments are separated by size on a denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film (for radioactive labels) or imaged (for fluorescent labels). The "footprint" appears as a region of the gel with no bands, corresponding to the this compound binding site.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the binding of a ligand to a DNA fragment and to study the competitive inhibition of protein-DNA interactions.

Protocol:

-

Probe Preparation: A short, double-stranded DNA oligonucleotide containing the GC-rich binding site (e.g., an Sp1 consensus sequence) is end-labeled.

-

Binding Reactions:

-

Lane 1 (Control): Labeled probe only.

-

Lane 2: Labeled probe incubated with a protein that binds to the sequence (e.g., Sp1).

-

Lane 3: Labeled probe incubated with the protein and an excess of unlabeled ("cold") competitor probe to demonstrate binding specificity.

-

Lane 4 onwards: Labeled probe incubated with the protein and increasing concentrations of this compound.

-

-

Native Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and the labeled DNA is visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates the formation of a DNA-protein or DNA-Plicamycin complex. The disappearance of the protein-DNA complex in the presence of this compound demonstrates competitive inhibition.

In Vitro Transcription Assay

This assay measures the effect of this compound on the transcription of a specific gene in a cell-free system.

Protocol:

-

Template DNA: A plasmid containing a promoter of interest (e.g., the c-myc promoter) upstream of a reporter gene or a G-less cassette is used as the template.

-

Nuclear Extract Preparation: Nuclear extracts containing RNA polymerase II and general transcription factors are prepared from a suitable cell line (e.g., HeLa cells).[6][9][14]

-

Transcription Reaction: The template DNA is incubated with the nuclear extract, ribonucleotides (including a labeled nucleotide like [α-³²P]UTP), and varying concentrations of this compound.[6][14][15]

-

RNA Purification: The newly synthesized RNA transcripts are purified from the reaction mixture.

-

Analysis: The labeled RNA transcripts are separated by gel electrophoresis and visualized by autoradiography. A decrease in the amount of transcript produced in the presence of this compound indicates inhibition of transcription.

Visualizations

Mechanism of Action of this compound on DNA

Caption: this compound dimerizes with Mg²⁺ and binds to the minor groove of GC-rich DNA, displacing Sp1.

Signaling Pathway of this compound-mediated Sp1 Inhibition

Caption: this compound inhibits Sp1, leading to downregulation of key genes in cancer progression.

Experimental Workflow for Characterizing this compound-DNA Interaction

Caption: A workflow for characterizing the DNA binding and functional effects of this compound.

Conclusion

The mechanism of action of this compound on DNA is a well-defined process involving the Mg²⁺-dependent dimerization of the drug and its subsequent binding to the minor groove of GC-rich DNA sequences. This interaction leads to the displacement of key transcription factors, such as Sp1, resulting in the inhibition of transcription of a range of genes crucial for cancer cell growth and survival. The in-depth understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, provides a solid foundation for the rational design of novel this compound analogues with enhanced therapeutic efficacy and reduced toxicity. The continued investigation into the nuances of this compound-DNA interactions will undoubtedly pave the way for the development of more effective and targeted cancer therapies.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. DNA binding characteristics of mithramycin and chromomycin analogues obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. npchem.co.th [npchem.co.th]

- 7. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of HeLa Nuclear Extracts | Springer Nature Experiments [experiments.springernature.com]

- 10. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Plicamycin Biosynthesis Pathway in Streptomyces argillaceus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plicamycin, also known as mithramycin, is a potent antineoplastic agent belonging to the aureolic acid family of polyketides. Produced by the Gram-positive soil bacterium Streptomyces argillaceus, its complex structure, featuring a tricyclic aglycone adorned with two distinct sugar chains, arises from a sophisticated biosynthetic pathway. This document provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic functions, and regulatory mechanisms. It is intended to serve as a resource for researchers in natural product biosynthesis, oncology drug development, and synthetic biology, offering insights into the generation of novel this compound analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster (mtm)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated mtm, in Streptomyces argillaceus. This cluster harbors the genes encoding all the necessary enzymatic machinery, from the initial assembly of the polyketide backbone to the final tailoring and glycosylation steps.

The core of the pathway involves a type II polyketide synthase (PKS) system responsible for the iterative condensation of acetate units to form the aromatic polyketide backbone. Subsequent modifications, including glycosylation and methylation, are carried out by a suite of tailoring enzymes, each with a specific role in constructing the final this compound molecule. The known genes and their functions are summarized below.

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Polyketide Backbone Formation: The pathway is initiated by the type II PKS, which synthesizes a decaketide chain. This linear polyketide undergoes a series of cyclization and aromatization reactions to form the tetracyclic intermediate, premithramycinone.

-

Biosynthesis of Deoxysugar Moieties: The two sugar chains of this compound are derived from D-glucose-1-phosphate. A series of enzymes, including dehydratases and reductases, synthesize the activated nucleotide sugars TDP-D-olivose, TDP-D-oliose, and TDP-D-mycarose.

-

Tailoring and Glycosylation Steps: The premithramycinone core is then decorated with the sugar moieties by specific glycosyltransferases. Further tailoring reactions, including methylation and oxidative cleavage, lead to the mature this compound molecule.

A diagram of the proposed this compound biosynthesis pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound in S. argillaceus.

Quantitative Data

Quantitative analysis of this compound biosynthesis is crucial for optimizing production and for detailed enzymatic studies. Below is a summary of the available quantitative data.

| Parameter | Value | Organism/Enzyme | Reference/Notes |

| Production Titer | |||

| This compound (Mithramycin A) | Close to 3 g/L | Streptomyces lividans (engineered) | Heterologous expression host. Titer in the native producer, S. argillaceus, is not well-documented.[1] |

| Production Increase | 16-fold | Streptomyces argillaceus | Upon overexpression of the regulatory gene mtmR. Baseline and final titers not specified.[2] |

| Enzyme Kinetics | |||

| MtmOIV (Monooxygenase) | |||

| Km for NADPH | 269.22 µM | MtmOIV | [3][4][5] |

| Km for Premithramycin B | 23.35 µM | MtmOIV | [3][4][5] |

| Other Enzymes | Kinetic data for other key enzymes such as glycosyltransferases and methyltransferases are not yet available. |

Regulatory Network

The biosynthesis of this compound is tightly regulated, with the mtmR gene playing a key role as a positive regulator. MtmR belongs to the SARP (Streptomyces Antibiotic Regulatory Protein) family of transcriptional activators.

Overexpression of mtmR in S. argillaceus leads to a significant (16-fold) increase in this compound production, indicating its critical role in activating the expression of the biosynthetic genes within the mtm cluster.[2] The precise binding sites of MtmR within the mtm gene cluster and the detailed transcriptional response of each gene to MtmR overexpression are areas for future research.

Caption: Simplified regulatory network of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Gene Inactivation in Streptomyces argillaceus using PCR-Targeting

This protocol describes a general workflow for creating a targeted gene knockout in S. argillaceus to study the function of a specific gene in the this compound biosynthesis pathway.

Caption: Experimental workflow for gene knockout in S. argillaceus.

Methodology:

-

Primer Design and PCR: Design primers to amplify a selectable marker (e.g., an antibiotic resistance gene) flanked by 40-50 bp homology regions identical to the sequences immediately upstream and downstream of the target gene to be deleted. Perform PCR to generate the disruption cassette.

-

Cosmid Library and Recombination: Introduce the purified PCR product into an E. coli strain carrying a cosmid containing the target mtm gene and expressing the λ-Red recombination system. This system will mediate homologous recombination, replacing the target gene on the cosmid with the resistance cassette.

-

Conjugation: Transfer the modified cosmid from E. coli to S. argillaceus via intergeneric conjugation.

-

Selection and Screening: Select for S. argillaceus exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal copy of the target gene with the resistance cassette.

-

Verification: Confirm the gene knockout in the desired mutants by PCR analysis and Southern blotting.

-

Phenotypic Analysis: Cultivate the wild-type and mutant strains under this compound production conditions. Extract the secondary metabolites from the culture broth and analyze by HPLC to determine the effect of the gene knockout on this compound biosynthesis and to identify any accumulated intermediates.

Purification of MtmOIV Monooxygenase

This protocol outlines the purification of the MtmOIV enzyme, which catalyzes a key oxidative cleavage step in the this compound pathway.[3][4][5]

Methodology:

-

Overexpression: The mtmOIV gene is overexpressed in a suitable host, such as Streptomyces albus.

-

Cell Lysis and Crude Extract Preparation: Harvest the cells and lyse them to release the cellular contents. Centrifuge to remove cell debris and obtain a crude cell extract.

-

Ammonium Sulfate Precipitation: Fractionate the proteins in the crude extract by ammonium sulfate precipitation.

-

Affinity Chromatography: Apply the partially purified protein fraction to an affinity chromatography column (e.g., Blue 4). Elute the bound MtmOIV with a salt gradient.

-

Anion Exchange Chromatography: Further purify the MtmOIV-containing fractions using an anion exchange column (e.g., Mono Q).

-

Purity and Characterization: Assess the purity of the final enzyme preparation by SDS-PAGE. Determine the protein concentration and perform enzymatic assays to confirm activity.

HPLC Analysis of this compound and Intermediates

This protocol provides a general framework for the analysis of this compound and its biosynthetic intermediates from S. argillaceus culture extracts.

Methodology:

-

Sample Preparation:

-

Centrifuge the S. argillaceus culture to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate extract to dryness and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

-

HPLC Conditions (General):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Diode Array Detector (DAD) to monitor the absorbance at multiple wavelengths, which is useful for identifying compounds with characteristic UV-Vis spectra, like this compound and its aromatic intermediates. A common detection wavelength for this compound is around 420 nm.

-

Quantification: Use a standard curve of purified this compound to quantify its concentration in the samples.

-

Future Perspectives

The elucidation of the this compound biosynthesis pathway has opened up exciting avenues for the generation of novel antitumor agents through combinatorial biosynthesis and metabolic engineering. Future research efforts could focus on:

-

Enzyme Characterization: Detailed kinetic and structural analysis of the uncharacterized enzymes in the pathway will provide a deeper understanding of their mechanisms and substrate specificities.

-

Regulatory Engineering: Further investigation into the regulatory network controlling the mtm gene cluster, particularly the role of MtmR and other potential regulators, could lead to strategies for significantly enhancing this compound production.

-

Combinatorial Biosynthesis: By expressing mtm genes in different combinations and in heterologous hosts, and by swapping domains of the PKS and other enzymes, it may be possible to generate a diverse library of this compound analogs with improved efficacy and reduced toxicity.

-

Pathway Refactoring: Re-engineering the entire biosynthetic pathway in a clean heterologous host could provide better control over production and facilitate the incorporation of non-natural precursors to generate novel derivatives.

Conclusion

The this compound biosynthesis pathway in Streptomyces argillaceus is a complex and fascinating example of microbial secondary metabolism. A thorough understanding of the genes, enzymes, and regulatory mechanisms involved is essential for harnessing the full potential of this important antitumor antibiotic. This technical guide provides a foundation for further research and development in this area, with the ultimate goal of producing new and improved cancer therapies.

References

- 1. Increased heterologous production of the antitumoral polyketide mithramycin A by engineered Streptomyces lividans TK24 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mithramycin gene cluster of Streptomyces argillaceus contains a positive regulatory gene and two repeated DNA sequences that are located at both ends of the cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Purification and Characterization of a Monooxygenase Involved in the Biosynthetic Pathway of the Antitumor Drug Mithramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Plicamycin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plicamycin, also known as Mithramycin, is a potent antineoplastic agent belonging to the aureolic acid family of antibiotics. Its clinical application has been hampered by significant toxicity, spurring research into the development of analogs with improved therapeutic indices. A thorough understanding of the structural characteristics of this compound and its derivatives is fundamental to this effort. This technical guide provides an in-depth overview of the core methodologies employed in the structural elucidation of these complex natural products, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction to this compound

This compound is an aureolic acid antibiotic produced by various soil bacteria of the genus Streptomyces. It consists of a tetracyclic aglycone core attached to two oligosaccharide chains. The primary mechanism of its antitumor activity involves the inhibition of RNA synthesis. This compound, in the presence of divalent cations like Mg²⁺, forms a dimer that binds to the minor groove of GC-rich DNA sequences.[1] This binding physically obstructs the promoter regions of numerous genes, preventing the attachment of transcription factors, most notably Specificity Protein 1 (Sp1).[2][3] The Sp1 transcription factor is crucial for the expression of a multitude of genes involved in cell growth, proliferation, and angiogenesis, many of which are overexpressed in cancerous cells.[4][5] By inhibiting Sp1-mediated transcription, this compound can selectively down-regulate oncogenes such as c-myc, vascular endothelial growth factor (VEGF), and dihydrofolate reductase (DHFR).[2][4][6]

The structural elucidation of this compound has been a complex process, with revised structures proposed decades after its initial discovery. Accurate characterization is essential for understanding its DNA-binding properties and for the rational design of new, less toxic, and more effective analogs.

Methodologies for Structural Elucidation

The definitive structure of this compound and its analogs is determined through a combination of powerful analytical techniques. Each method provides unique and complementary information, from the atomic connectivity and stereochemistry to the overall molecular weight and three-dimensional arrangement in complex with its biological target.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules in solution. Through various 1D and 2D NMR experiments, it is possible to map out the entire carbon skeleton and the sequence of the complex sugar moieties.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or a 1:1 mixture of CDCl₃:CD₃OD for improved signal sharpness).[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to get an overview of the proton signals.

-

²D COSY (Correlation Spectroscopy): Perform a COSY experiment to identify proton-proton (¹H-¹H) spin-spin couplings, which reveals adjacent protons within a spin system (e.g., through the sugar rings).

-

²D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a given spin system, which is particularly useful for identifying all the protons belonging to a single sugar residue.

-

²D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

-

²D HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the individual sugar units to each other and to the aglycone core.

-

²D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space, providing crucial information about the stereochemistry and the three-dimensional conformation of the molecule in solution.[8]

The following table summarizes the key ¹H and ¹³C NMR chemical shift assignments for this compound, compiled from spectroscopic data.[8]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Sugar Moiety |

| Aglycone | |||

| C-1 | 185.2 | ||

| C-3 | 108.9 | 6.85 (s) | |

| C-4 | 162.1 | ||

| C-5 | 110.1 | ||

| C-6 | 140.5 | ||

| C-7 | 115.7 | 7.15 (s) | |

| Sugar A | D-Olivose | ||

| C-1' | 101.5 | 4.85 (d) | |

| Sugar B | D-Olivose | ||

| C-1'' | 102.1 | 5.10 (d) | |

| Sugar C | D-Oliose | ||

| C-1''' | 98.9 | 5.45 (d) | |

| Sugar D | D-Mycarose | ||

| C-1'''' | 100.2 | 4.95 (d) | |

| Sugar E | L-Chromose B | ||

| C-1''''' | 95.6 | 5.60 (d) | |

| Note: This is a representative subset of assignments. Complete assignment requires detailed 2D NMR analysis. |

Mass Spectrometry (MS)

Mass spectrometry provides precise information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the purified compound in a suitable solvent mixture, such as methanol:water (1:1 v/v).

-

Chromatographic Separation (LC): Inject the sample into a liquid chromatography system equipped with a C18 reversed-phase column. Elute the compound using a gradient of mobile phases, for example, from water with 0.1% formic acid to acetonitrile with 0.1% formic acid. This separates the analyte from any residual impurities.

-

Ionization (ESI): The eluent from the LC is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., [M-H]⁻ in negative ion mode).

-

Full Scan MS (MS1): The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and determine its accurate mass, confirming the molecular formula.

-

Tandem MS (MS/MS): The molecular ion is isolated in the mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon), and the resulting fragment ions are detected. This process reveals characteristic losses of sugar units and cleavages within the aglycone.[9]

Analysis of the MS/MS spectrum of this compound reveals a characteristic fragmentation pattern, primarily involving the sequential loss of its sugar moieties.[9]

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 1083.5 | 937.4 | Loss of a deoxy sugar (146 Da) |

| 1083.5 | 791.3 | Loss of two deoxy sugars (292 Da) |

| 1083.5 | 530.2 | Aglycone + one sugar unit |

| 1083.5 | 414.1 | Aglycone fragment |

| 1083.5 | 269.0 | Fragment of the trisaccharide chain |

X-ray Crystallography

X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule at atomic resolution. For this compound, this technique is most powerfully applied by co-crystallizing it with a short DNA duplex. This not only confirms the molecular structure but also reveals the precise atomic interactions responsible for its DNA-binding activity.

-

Component Preparation: Synthesize and purify a short, self-complementary DNA oligonucleotide containing a GC-rich binding site (e.g., d(ATGCAT)₂).[10] Purify the this compound analog to homogeneity.

-

Complex Formation: Mix the DNA, the this compound analog, and a divalent cation (e.g., Mg²⁺ or Zn²⁺) in a buffered solution. The stoichiometry is typically two drug molecules per DNA duplex.[1][10]

-

Crystallization: Use the hanging-drop vapor diffusion method. A small drop containing the drug-DNA complex solution is equilibrated against a larger reservoir solution containing a precipitant (e.g., polyethylene glycol). Over time, as water evaporates from the drop, the concentration of the complex increases, leading to the formation of single crystals.

-

Data Collection: The crystal is flash-frozen in liquid nitrogen and mounted on a goniometer in an X-ray beamline (typically at a synchrotron source). The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[1]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffraction pattern are determined (e.g., by molecular replacement or anomalous dispersion), which allows for the calculation of an electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.[1]

The following table presents crystallographic data for the complex of a this compound analog (MTM SA-Trp) with a DNA duplex containing a GGCC binding site.[1]

| Parameter | Value |

| Data Collection | |

| Space group | P 2₁ 2₁ 2 |

| Cell dimensions | |

| a, b, c (Å) | 39.8, 62.1, 71.9 |

| α, β, γ (°) | 90, 90, 90 |

| Resolution (Å) | 2.0 |

| Refinement | |

| R-work / R-free (%) | 20.1 / 24.5 |

| No. of atoms | |

| Protein/DNA | 850 |

| Ligand | 182 |

| Solvent | 102 |

| B-factors (Ų) | |

| Protein/DNA | 47.7 |

| Ligand | 44.2 |

| Solvent | 42.1 |

Visualizing Workflows and Mechanisms

Structural Elucidation Workflow

The process of elucidating the structure of a novel this compound analog follows a logical progression from isolation to detailed characterization.

Mechanism of Action: Sp1 Inhibition Signaling Pathway

This compound exerts its anticancer effects by binding to DNA and inhibiting the transcription of genes regulated by the Sp1 transcription factor. This leads to the downregulation of proteins essential for cancer cell survival and proliferation.

Conclusion

The structural elucidation of this compound and its analogs is a multifaceted process that relies on the synergistic application of advanced analytical techniques. NMR spectroscopy provides the foundational blueprint of the molecular structure, mass spectrometry confirms the molecular formula and aids in sequencing the oligosaccharide chains, and X-ray crystallography offers an unparalleled view of the three-dimensional architecture and its interaction with target DNA. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to characterize these complex molecules and to engineer novel analogs with superior pharmacological profiles for the next generation of cancer therapeutics.

References

- 1. Structures of mithramycin analogues bound to DNA and implications for targeting transcription factor FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR and fluorometric characterization of mithramycin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NMR investigation of mithramycin A binding to d(ATGCAT)2: a comparative study with chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Plicamycin as a Selective Inhibitor of the Sp1 Transcription Factor

Executive Summary

Specificity protein 1 (Sp1) is a ubiquitously expressed transcription factor that plays a critical role in the regulation of numerous genes involved in essential cellular processes, including cell cycle progression, apoptosis, and angiogenesis. Its overexpression is a hallmark of various human cancers, making it a compelling target for therapeutic intervention. This compound, also known as Mithramycin A, is a natural aureolic acid antibiotic that has been identified as a potent and selective inhibitor of the Sp1 transcription factor.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and explores its therapeutic potential.

Mechanism of Action: Disrupting the Sp1-DNA Interface

This compound's inhibitory effect is not due to direct interaction with the Sp1 protein. Instead, it targets the specific DNA sequences to which Sp1 binds. The core mechanism involves the following steps:

-

Dimerization and Cation Chelation: In the presence of divalent cations like Mg²⁺, two this compound molecules form a dimer.[3]

-

Minor Groove Binding: This dimer exhibits high affinity for the minor groove of GC-rich DNA sequences.[3][4] These GC boxes (GGGCGG) are the canonical binding sites for the zinc-finger domains of the Sp1 transcription factor.[5]

-

Sp1 Displacement: By occupying these GC-rich regions in gene promoters, this compound physically obstructs or displaces Sp1, preventing its binding to the DNA.[1][6]

-

Transcriptional Repression: The absence of Sp1 at the promoter region leads to the downregulation of its target genes, thereby inhibiting their expression.[7][8]

This sequence-selective DNA binding confers this compound's specificity for inhibiting Sp1-regulated genes over other genes.[5][7]

Quantitative Data: Binding Affinity and Inhibitory Concentration

The efficacy of this compound has been quantified through various biophysical and cell-based assays. The data highlight its potent activity at the molecular and cellular levels.

| Parameter | Description | Value / Range | Organism/Cell Line | Reference |

| DNA Binding Affinity (Kobs) | Observed binding constant of this compound (Mithramycin A) to DNA. | 1.2 (±0.3) x 10⁵ M⁻¹ | Salmon Testes DNA | [3] |

| IC₅₀ (Cell Growth) | Half maximal inhibitory concentration for cell proliferation. | Low-nanomolar range | OVCAR-3 (Ovarian Cancer) | [9] |

| IC₅₀ (Sp1-driven Reporter) | Half maximal inhibitory concentration for the expression of an Sp1-driven luciferase reporter gene. | Not specified, but potent inhibition observed at nanomolar concentrations. | AD and AI LNCaP (Prostate Cancer) | [6] |

| Effective Concentration | Concentration at which this compound inhibits Sp1 binding to the DHFR promoter. | Effective at low concentrations. | MCF-7 (Breast Carcinoma) | [8] |

Note: IC₅₀ values are highly dependent on the specific cell line, assay conditions, and exposure time.[10][11]

Downstream Signaling and Cellular Consequences

By inhibiting Sp1, this compound modulates a wide array of downstream signaling pathways that are crucial for tumor growth and survival. Sp1 is known to regulate genes involved in angiogenesis, cell cycle control, and apoptosis.[9] this compound's intervention triggers a cascade of anti-cancer effects.

Key Downstream Effects:

-

Anti-Angiogenesis: this compound treatment suppresses the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Epidermal Growth Factor Receptor (EGFR), leading to reduced tumor microvessel formation.[12][13]

-

Apoptosis Induction: It can downregulate anti-apoptotic proteins like X-linked inhibitor of apoptosis protein (XIAP), sensitizing cancer cells to programmed cell death.[14]

-

Cell Cycle Arrest: Inhibition of Sp1 can lead to the upregulation of cell cycle inhibitors like p21, causing cell cycle arrest, typically in the G1 phase.[6][9]

-

Oncogene Repression: The expression of key oncogenes such as c-Myc and AR (Androgen Receptor) is often dependent on Sp1 activity and is consequently repressed by this compound.[6][15]

Key Experimental Protocols

The following protocols outline standard methodologies used to investigate the inhibitory effects of this compound on Sp1.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively or quantitatively determine if this compound inhibits the binding of Sp1 protein to a specific DNA sequence in vitro.

Methodology:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a consensus Sp1 binding site (e.g., 5'-ATTCGATCGGGGCGGGGCGAGC-3'). End-label the DNA probe with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: In separate tubes, incubate the labeled probe with nuclear extract or purified recombinant Sp1 protein. For the test condition, pre-incubate the nuclear extract/Sp1 with varying concentrations of this compound before adding the probe.

-

Electrophoresis: Resolve the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescent/colorimetric detection (for non-radioactive tags). A "shift" in the mobility of the probe indicates a protein-DNA complex. A reduction in this shift in the presence of this compound demonstrates inhibition of binding.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound reduces the in vivo association of Sp1 with the promoter of a target gene within intact cells.

Methodology:

-

Cell Treatment & Cross-linking: Treat cultured cells with this compound or a vehicle control. Add formaldehyde to the culture medium to cross-link proteins to DNA.

-

Cell Lysis & Chromatin Shearing: Lyse the cells and sonicate or enzymatically digest the chromatin to generate small DNA fragments (200-1000 bp).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Sp1. Use protein A/G beads to precipitate the antibody-Sp1-DNA complexes.

-

Reverse Cross-linking & DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers flanking the Sp1 binding site on a target gene promoter (e.g., VEGF promoter) to quantify the amount of precipitated DNA. A significant decrease in qPCR signal in this compound-treated cells compared to control indicates reduced Sp1 binding.[14][16]

Luciferase Reporter Gene Assay

Objective: To measure the effect of this compound on the transcriptional activity of a promoter known to be regulated by Sp1.

Methodology:

-

Plasmid Construction: Clone the promoter region of an Sp1-target gene (e.g., DHFR, XIAP) upstream of a reporter gene, such as firefly luciferase, in an expression vector.[6][14]

-

Transfection: Co-transfect cells with the Sp1-reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After allowing for plasmid expression, treat the transfected cells with various concentrations of this compound.

-

Cell Lysis & Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in this compound-treated cells indicates inhibition of Sp1-driven transcription.

Therapeutic Potential and Limitations

This compound has demonstrated significant antitumor activity in preclinical models of various cancers, including prostate, pancreatic, ovarian, and sarcoma.[9][13][17][18] Its ability to selectively target the overexpressed Sp1 transcription factor provides a strong rationale for its development as a cancer therapeutic.[17]

However, the clinical application of the parent compound, Mithramycin A, has been hampered by significant toxicities, including hepatotoxicity and bone marrow suppression.[17][19] This has spurred the development of novel this compound analogues (mithralogs), such as MTM-SDK, MTM-SK, and EC-8042.[17][18] These next-generation compounds have been engineered to retain or enhance Sp1 inhibitory activity while exhibiting a significantly improved safety profile, making them promising candidates for further clinical investigation.[17][20]

Conclusion

This compound is a well-characterized, selective inhibitor of the Sp1 transcription factor. It acts by binding to GC-rich DNA sequences in gene promoters, thereby displacing Sp1 and repressing the transcription of its numerous downstream target genes involved in oncogenesis. While the toxicity of the parent compound has limited its clinical use, this compound remains an invaluable research tool for elucidating the role of Sp1 in health and disease. Furthermore, the development of less toxic and more potent analogues holds considerable promise for translating Sp1 inhibition into a viable therapeutic strategy for a range of malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mithramycin Targets Sp1 and The Androgen Receptor Transcription Level—Potential Therapeutic Role in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mithramycin A sensitizes cancer cells to TRAIL-mediated apoptosis by down-regulation of XIAP gene promoter through Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on Plicamycin's Antineoplastic Properties: A Technical Guide

Introduction

Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic produced by the bacterium Streptomyces plicatus. First isolated in the 1950s, it garnered significant interest for its cytotoxic effects against various tumor cells. Early research, primarily conducted from the 1960s through the 1980s, established its mechanism of action and explored its clinical utility in treating a range of malignancies, most notably testicular cancer. This technical guide provides an in-depth overview of these foundational studies, focusing on the quantitative data, experimental protocols, and the early understanding of the signaling pathways involved in this compound's anticancer activity. The commercial production of this compound was discontinued in 2000 due to its significant toxicity profile.[1][2]

Mechanism of Action: Inhibition of RNA Synthesis

Early investigations into this compound's mode of action revealed its potent ability to inhibit RNA synthesis. Unlike other chemotherapeutic agents of the time that primarily targeted DNA replication, this compound was found to bind to DNA in a unique manner, leading to a blockade of transcription.

Experimental Protocol: In Vitro RNA Synthesis Inhibition Assay (Miller et al., 1987)

A key study by Miller and colleagues in 1987 provided quantitative insights into this compound's effect on RNA synthesis in human promyelocytic leukemia (HL-60) cells. The following protocol outlines their methodology:

-

Cell Culture: HL-60 cells were maintained in a standard culture medium.

-

Drug Exposure: Cells were exposed to varying concentrations of this compound for specified durations.

-

RNA Synthesis Measurement: To quantify RNA synthesis, the cells were pulsed with a radiolabeled RNA precursor, such as [³H]-uridine.

-

Quantification: The amount of incorporated radiolabel into newly synthesized RNA was measured using techniques like scintillation counting. The results were expressed as a percentage of RNA synthesis in untreated control cells.

This study demonstrated a significant and rapid inhibition of RNA synthesis in HL-60 cells upon exposure to this compound.[3]

Preclinical In Vitro Studies

Prior to clinical evaluation, the cytotoxic effects of this compound were assessed against various cancer cell lines in vitro. These studies were crucial in determining the drug's potency and selectivity.

| Cell Line | Drug Concentration | Incubation Time | Outcome | Reference |

| HeLa | 0.5 µg/mL | 48 hours | Lethal to cells | DrugBank Online |

Experimental Protocol: In Vitro Cytotoxicity Assay

A standard protocol for assessing the in vitro cytotoxicity of this compound in early studies would typically involve the following steps:

-

Cell Seeding: Cancer cells (e.g., HeLa) were seeded into culture plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium was replaced with a fresh medium containing various concentrations of this compound.

-

Incubation: The cells were incubated with the drug for a defined period (e.g., 48 hours).

-

Viability Assessment: Cell viability was determined using methods such as trypan blue exclusion, which distinguishes between live and dead cells, or by assessing the total cell count. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, was often calculated from the dose-response curves.

Early Clinical Trials

The promising preclinical data led to a series of clinical trials in the 1960s and 1970s to evaluate the efficacy and safety of this compound in patients with advanced cancers.

Testicular Cancer

This compound showed notable activity against disseminated testicular carcinomas, particularly those of the embryonal cell type.

| Study | Number of Patients | Dosage Regimen | Objective Response Rate | Reference |

| Trofimova (1980) | 32 | 25-30 µg/kg intravenously every 2 days | 37.5% | [4] |

| Ream et al. (1968) | 30 | Not specified | 30% (9 patients) | |

| Brown & Kennedy (1965) | 12 | 2-6 courses | 58% (7 patients) | [5] |

Experimental Protocol: Clinical Trial in Testicular Cancer (Representative)

A typical clinical trial protocol for this compound in testicular cancer during this era would have included the following elements:

-

Patient Selection: Patients with histologically confirmed, metastatic testicular cancer who had often failed prior therapies were enrolled.

-

Drug Administration: this compound was administered intravenously. The dosage and schedule varied between studies, with a common regimen being daily or intermittent infusions.

-

Response Evaluation: Tumor response was assessed through physical examination, radiographic imaging, and measurement of tumor markers where applicable. Responses were categorized as complete response, partial response, stable disease, or progressive disease.

-

Toxicity Monitoring: Patients were closely monitored for adverse effects, with particular attention to hematological, renal, and hepatic function.

Other Advanced Malignancies

This compound was also investigated in a variety of other advanced solid tumors, though with more limited success compared to testicular cancer.

| Study | Number of Patients | Cancer Types | Dosage Regimen | Outcome |

| Kofman et al. (1964) | Not specified | Embryonal cancers | Not specified | Marked remission in a metastatic ovarian teratoma |

Signaling Pathways

The early understanding of this compound's mechanism of action at the molecular level centered on its interaction with DNA and the subsequent inhibition of transcription. It was later elucidated that this compound preferentially binds to GC-rich regions of DNA, which are often found in the promoter regions of genes. This binding physically obstructs the attachment of RNA polymerase and transcription factors, thereby inhibiting gene expression. A key transcription factor affected by this compound is Specificity Protein 1 (Sp1) , which binds to GC-rich promoter elements and regulates the expression of a multitude of genes involved in cell growth, proliferation, and survival.

Caption: this compound's mechanism of action.

The diagram above illustrates the early understanding of how this compound exerts its antineoplastic effects. By binding to GC-rich sequences in the DNA, it prevents the binding of essential components of the transcriptional machinery, such as the Sp1 transcription factor and RNA polymerase. This leads to a halt in the transcription of genes crucial for cancer cell survival and proliferation.

Caption: In vitro experimental workflow.

This flowchart outlines the typical experimental workflow for assessing the in vitro antineoplastic properties of this compound in early studies.

Toxicity

A significant limiting factor in the clinical use of this compound was its substantial toxicity. The most prominent and dose-limiting toxicity was hepatotoxicity, characterized by elevations in liver enzymes.[5] Other notable side effects included gastrointestinal upset, bone marrow suppression, and a hemorrhagic syndrome.[4] These toxicities ultimately led to the discontinuation of its commercial production.

The early studies on this compound were pivotal in establishing its role as a potent inhibitor of RNA synthesis with significant antineoplastic activity, particularly in testicular cancer. These foundational investigations provided valuable quantitative data on its efficacy and detailed the initial understanding of its molecular mechanism of action. While its clinical use was ultimately hampered by its toxicity profile, the early research on this compound contributed significantly to the broader understanding of transcription inhibition as a therapeutic strategy in oncology and laid the groundwork for the development of less toxic analogues in later years.

References

- 1. MITHRAMYCIN IN THE TREATMENT OF DISSEMINATED TESTICULAR NEOPLASMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mithramycin therapy in disseminated germinal testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Trial of the clinical use of mithramycin in treating testicular cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Plicamycin's Role in Inhibiting RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract